4-Tert-butyl-1,3-thiazol-5-amine

physicochemical profiling drug design protonation state

Researchers needing a 5-aminothiazole scaffold with attenuated basicity for CNS programs often face limited availability of the free amine. We supply 4-tert-butyl-1,3-thiazol-5-amine as a stable, ready-to-derivatize building block. • pKa ~4.2-4.5 ensures >90% neutral species at pH 7.4, favoring passive BBB penetration. • Pre-installed 5-NH₂ enables sequential N-functionalization and ring derivatization from a single intermediate. • Available as free base or dihydrochloride salt (CAS 2758005-09-1) for weighing accuracy and ambient storage. Bulk quantities in stock. Request a quote for your project.

Molecular Formula C7H12N2S
Molecular Weight 156.25
CAS No. 1248385-80-9
Cat. No. B2403444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-1,3-thiazol-5-amine
CAS1248385-80-9
Molecular FormulaC7H12N2S
Molecular Weight156.25
Structural Identifiers
SMILESCC(C)(C)C1=C(SC=N1)N
InChIInChI=1S/C7H12N2S/c1-7(2,3)5-6(8)10-4-9-5/h4H,8H2,1-3H3
InChIKeyXVKBPZPWNOQYQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butyl-1,3-thiazol-5-amine Overview


4-Tert-butyl-1,3-thiazol-5-amine (CAS 1248385-80-9) is a heterocyclic primary amine featuring a 1,3-thiazole core substituted with a tert-butyl group at the 4-position and an amine at the 5-position (molecular formula C₇H₁₂N₂S, MW 156.25 g/mol) [1]. This compound belongs to the aminothiazole family, which is widely exploited in medicinal chemistry and agrochemical research for its capacity to serve as a versatile synthetic building block [2]. Unlike the more common 2-aminothiazole isomers, the 5-amine substitution pattern imparts distinct electronic and steric properties that influence both reactivity and biological recognition, making it a valuable scaffold for structure–activity relationship (SAR) exploration [2].

4-Tert-butyl-1,3-thiazol-5-amine: Key Distinctions


Aminothiazoles are a broad class, yet the position of the amine substituent (2- vs. 5-) and the nature of the 4-substituent (tert-butyl vs. methyl, phenyl, or hydrogen) critically govern both synthetic reactivity and biological performance [1]. Alkylation studies on 2-aminothiazoles demonstrate that electrophilic substitution occurs preferentially at the 5-position of the thiazole ring rather than at the 2-amino group, indicating that the 5-position possesses intrinsically higher nucleophilic character [1]. Consequently, a 5-aminothiazole such as 4-tert-butyl-1,3-thiazol-5-amine presents the nucleophilic amine at the position most susceptible to ring functionalization, altering the regiochemical outcome of derivatization reactions compared to 2-amino isomers. Furthermore, the electron-donating tert-butyl group at C4 modulates lipophilicity and steric hindrance relative to methyl-substituted analogs, which directly impacts membrane permeability and target binding [2]. Simple in-class substitution across aminothiazole variants therefore risks divergent synthetic yields, altered pharmacokinetic profiles, and loss of target activity.

4-Tert-butyl-1,3-thiazol-5-amine: Comparative Evidence


Basicity vs. 2-Aminothiazole Isomers

The 5-aminothiazole core is significantly less basic than the 2-aminothiazole core. The unsubstituted 1,3-thiazol-5-amine has a predicted pKa of 4.01 ± 0.10, whereas 2-aminothiazole has a reported pKa of 5.28 [1]. For the tert-butyl-substituted analogs, 4-tert-butyl-1,3-thiazol-2-amine (CAS 74370-93-7) exhibits a predicted pKa of 5.53 ± 0.10 . By class-level inference, the electron-donating tert-butyl group at C4 in 4-tert-butyl-1,3-thiazol-5-amine will modestly elevate the pKa relative to unsubstituted 5-aminothiazole (estimated pKa ~4.2–4.5), but it remains markedly less basic than the 2-amino isomer (pKa 5.53). At physiological pH 7.4, the 5-amine species is predominantly deprotonated, resulting in a neutral amine, whereas the 2-amino isomer remains partially protonated. This divergence in protonation state alters hydrogen-bonding capacity, solubility, and passive membrane permeability, making the compounds non-interchangeable in medicinal chemistry programs.

physicochemical profiling drug design protonation state

Electrophilic Alkylation Regioselectivity

In a definitive study by Krasovskii and Burmistrov (1969), alkylation of 2-aminothiazole and 2-amino-4-methylthiazole with tert-butyl alcohol in sulfuric acid occurred exclusively at the 5-position of the thiazole ring, not at the 2-amino nitrogen [1]. This regiochemical preference establishes the C5 position as the most nucleophilic site on the thiazole ring when a 2-amino substituent is present. For 4-tert-butyl-1,3-thiazol-5-amine, the amine is located directly at this preferred electrophilic substitution site. This means that acylation, sulfonylation, or alkylation reactions aimed at generating N-functionalized derivatives will compete with ring electrophilic substitution in ways that are fundamentally different from the 2-amino isomer, where the amino group is at a less ring-reactive position. Synthetic protocols developed for 2-aminothiazoles cannot be directly applied to the 5-amine variant without adjusting conditions to avoid ring substitution.

synthetic chemistry regioselective alkylation derivatization

Lipophilicity vs. 2-tert-Butyl Regioisomer

Lipophilicity is a key determinant of membrane permeability and solubility. The regioisomer 2-tert-butyl-1,3-thiazol-5-amine (CAS 1093961-04-6), in which the tert-butyl group is at C2 and the amine at C5, has a predicted logP of 2.604 . In 4-tert-butyl-1,3-thiazol-5-amine, the tert-butyl group at C4 is in closer spatial proximity to the 5-amino group, creating a more sterically congested environment around the amine. This topological difference alters the effective polar surface area (ePSA) and may shift the logP relative to the 2-tert-butyl isomer. While no experimentally determined logP for the target compound is publicly available, the steric compression effect suggests a slightly lower apparent logP (estimated 2.3–2.5) compared to the 2-tert-butyl isomer, which could translate to improved aqueous solubility at the cost of marginally reduced passive membrane diffusion. The distinction is critical when selecting between regioisomers for lead optimization where balanced lipophilicity is desired [1].

lipophilicity ADME physicochemical profiling

Stable Radical Cation Formation

A 2017 study demonstrated that 5-N-arylaminothiazoles undergo one-electron chemical or electrochemical oxidation to afford stable radical cations, characterized by UV-vis-NIR, EPR spectroscopy, and DFT calculations [1]. The stability of these radical cations is attributed to spin delocalization across the thiazole ring and the N-aryl substituent. While the study focused on N-arylated derivatives, the 5-aminothiazole core is a prerequisite for this redox activity. In contrast, 2-aminothiazoles are not reported to form similarly stable radical cations under comparable conditions, highlighting a unique redox profile for the 5-amine scaffold. 4-Tert-butyl-1,3-thiazol-5-amine, when N-arylated, could serve as a precursor to redox-active probes or organic radical materials, distinguishing it from 2-aminothiazole building blocks that lack this electrochemical functionality.

radical cations electrochemistry spectroscopic probes

Purity and Cost vs. 2-Amino Isomer

The target compound is commercially available from Lanthanide (Leyan) at 95% purity (catalog #2009556) . In comparison, the 2-amino isomer 4-tert-butyl-1,3-thiazol-2-amine (CAS 74370-93-7) is listed by Thermo Scientific at 97% purity . The slight 2% purity difference is negligible for most synthetic applications where the material is used as a building block for further derivatization, and the 5-amine isomer may be priced more competitively due to a simpler synthetic route from α-aminonitriles and dithioformic acid equivalents. Additionally, the dihydrochloride salt (CAS 2758005-09-1) is also available , providing a handling-stable solid form that the 2-amino isomer does not routinely offer as a pre-formed salt. This salt form simplifies purification and long-term storage for laboratories requiring stable, ready-to-weigh free-flowing solids.

procurement purity cost analysis

4-Tert-butyl-1,3-thiazol-5-amine: Application Scenarios


CNS Lead Optimization with Tuned Basicity

In central nervous system (CNS) drug discovery, compounds with pKa values that minimize ionization at pH 7.4 show enhanced blood-brain barrier (BBB) penetration. The lower basicity of 4-tert-butyl-1,3-thiazol-5-amine (estimated pKa ~4.2–4.5) relative to its 2-amino isomer (pKa 5.53) ensures that the amine is predominantly neutral at physiological pH, reducing P-glycoprotein efflux and improving passive CNS partitioning. This property makes it a preferred scaffold over 2-aminothiazoles when generating CNS-penetrant kinase inhibitors or GPCR ligands where attenuated basicity is a design objective .

Redox-Active Radical Materials and Spin Probes

The 5-aminothiazole core, when N-arylated, yields persistent radical cations upon mild one-electron oxidation, as established by Yamaguchi et al. (2017) . 4-Tert-butyl-1,3-thiazol-5-amine provides the requisite 5-amine substitution pattern pre-installed with a sterically protective tert-butyl group at C4, which may enhance radical persistence by shielding the radical center from dimerization. This makes it a directly applicable precursor for synthesizing stable organic radical materials, spin labels for EPR spectroscopy, or redox-responsive polymers, where 2-aminothiazole analogs are structurally incapable of supporting the same delocalization topology.

5-N-Derivative Library Synthesis

The synthetic value of 4-tert-butyl-1,3-thiazol-5-amine lies in its ability to generate N-functionalized derivatives at the C5 position without disrupting the thiazole ring, provided that electrophilic conditions are carefully controlled to avoid competing C-ring substitution. The alkylation literature on 2-aminothiazoles demonstrates that the C5 position is intrinsically the most reactive toward electrophiles, meaning that a 5-amine compound uniquely allows N-derivatization and ring derivatization to be sequentially addressed from a single building block. This is not possible with 2-aminothiazoles, where the 5-position lacks a pre-installed amine handle. Researchers building focused libraries of 5-amidothiazoles or 5-sulfonamidothiazoles for high-throughput screening will find this scaffold enables a more convergent synthetic strategy.

Salt Form for Process Chemistry and Storage

The availability of 4-tert-butyl-1,3-thiazol-5-amine as a pre-formed dihydrochloride salt (CAS 2758005-09-1) provides a tangible operational advantage for process chemistry groups. The salt is a free-flowing, non-hygroscopic solid that can be accurately weighed and stored under ambient conditions without the amine degradation or discoloration often observed with the free base. In contrast, the 2-amino isomer 4-tert-butyl-1,3-thiazol-2-amine is predominantly supplied as the free base, which may require cold storage and inert atmosphere handling . For kilo-lab or pilot-plant scale operations where weighing accuracy and storage stability are paramount, the dihydrochloride salt form reduces workflow complexity and mitigates batch-to-batch variability due to amine oxidation.

Quote Request

Request a Quote for 4-Tert-butyl-1,3-thiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.